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16-(R)-Clocortolone

Stereochemistry Corticosteroid structure-activity relationship Fluorine epimerization

Generic manufacturers developing clocortolone pivalate ANDA submissions face a critical challenge: the 6β-fluoro epimer impurity shares an identical nominal mass (494 Da) with the API and cannot be distinguished by MS alone - chromatographic resolution using an authenticated reference standard is mandatory under USP 2025. • Enables accurate determination of relative retention time (RRT) and peak purity for HPLC method specificity validation • Supports ICH Q3A compliance: quantify this process impurity against the NMT 0.10% unspecified impurity threshold and 0.05% reporting threshold • Supplied at ≥95% purity in 5-25 mg pack sizes aligned with routine impurity testing workflows Available for immediate global shipping. Request a quote for bulk quantities.

Molecular Formula C₂₇H₃₆ClFO₅
Molecular Weight 495.02
Cat. No. B1155753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-(R)-Clocortolone
Synonyms2-((6S,8S,9R,10S,11S,13S,14S,16S,17S)-9-Chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl Pivalate
Molecular FormulaC₂₇H₃₆ClFO₅
Molecular Weight495.02
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-(R)-Clocortolone Impurity Reference Standard


16-(R)-Clocortolone (CAS 1365530-49-9; synonym 6-(R)-Clocortolone) is a process-related stereoisomeric impurity of the topical corticosteroid active pharmaceutical ingredient (API) clocortolone pivalate. Structurally, it is the 6β-fluoro epimer of clocortolone pivalate 21-pivalate ester, identified as Impurity I — (6R,9R,16R)-9-chloro-6β-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione-21-pivalate [1]. It was first isolated and characterized, along with two other previously unknown impurities, from clocortolone pivalate bulk drug substance via semi-preparative HPLC and unambiguously identified by NMR and mass spectrometry [1]. This compound is supplied primarily as a reference standard to support analytical method development, method validation, ANDA/DMF filings, and quality control release testing of clocortolone pivalate drug substance and drug product [2].

Analytical impurity profiling for clocortolone pivalate drug substance and product
Distinct C-6 epimer requiring specific chromatographic reference
HPLC system suitability and method validation per USP 2025
Enables resolution and quantification of unspecified impurities at 0.10% threshold
Regulatory filing support for ANDA/DMF submissions
Authenticated identity via NMR and MS; essential for impurity control strategy

Why 16-(R)-Clocortolone Reference Cannot Be Substituted


In pharmaceutical impurity profiling, substitution of a specific impurity reference standard with the parent API or a structurally adjacent impurity is analytically invalid because even single-center epimerization radically alters chromatographic retention, spectroscopic signature, and pharmacopoeial identification criteria. 16-(R)-Clocortolone differs from clocortolone pivalate API by the configuration at C-6: the API bears a 6α-fluoro substituent (6S), whereas 16-(R)-Clocortolone bears a 6β-fluoro substituent (6R) [1]. This epimerization at a chiral center adjacent to the fluorinated ring system produces distinct ¹H NMR chemical shifts, particularly for protons H4, H6, H7, and H8, enabling unambiguous differentiation [1]. Furthermore, USP 2025 organic impurity specifications mandate that any unspecified impurity in clocortolone pivalate drug substance not exceed 0.10% individually and 0.5% in total — thresholds that require an authentic, well-characterized reference standard of each specific impurity for accurate quantification [2].

C-6 Epimerization Alters Chromatographic Behavior
The 6β-fluoro configuration of 16-(R)-Clocortolone produces distinct HPLC retention time and ¹H NMR shifts relative to the 6α-fluoro API. Substituting with the parent drug or other impurities leads to misidentification and inaccurate quantification.
USP Mandates Individual Impurity Quantification
USP 2025 requires any unspecified impurity to be controlled at NMT 0.10%. Without an authenticated specific standard, response factor and peak assignment become unreliable, risking regulatory non-compliance.
Isobaric Mass Prevents MS-Only Differentiation
Both 16-(R)-Clocortolone and the API share a nominal mass of 494 Da. Mass spectrometry alone cannot distinguish them; chromatographic resolution with a verified reference is essential to avoid false negatives.

Quantitative Evidence for 16-(R)-Clocortolone


C-6 Epimerization: 6β-Fluoro vs. 6α-Fluoro Configuration

16-(R)-Clocortolone (Impurity I) is the 6β-fluoro epimer of clocortolone pivalate. The API clocortolone pivalate is unequivocally assigned as (6S,9R,16R)-9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione-21-pivalate, while Impurity I is (6R,9R,16R)-9-chloro-6β-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione-21-pivalate [1]. The C-6 epimerization was confirmed by ¹H NMR spectroscopy; the resonance patterns of H4, H6, H7, and H8 in Impurity I differ from those of the API, consistent with an axial-to-equatorial flip of the fluorine substituent on the B-ring [1]. In the broader corticosteroid class, the 6α-fluoro configuration is a well-established determinant of glucocorticoid receptor (GR) binding potency; the 6β epimer is predicted to exhibit markedly reduced GR transactivation activity, though no isolated receptor-binding data for 16-(R)-Clocortolone alone have been published [2].

C-6 Epimerization
Cross-study comparable
6β-fluoro (6R) impurity vs 6α-fluoro (6S) API; distinct ¹H NMR shifts at H4, H6, H7, H8; identical nominal mass 494 Da
Unique chromatographic and spectroscopic signature supports reference standard identity and method selectivity validation
No isolated receptor-binding data for this impurity; 6β-fluoro SAR predicts reduced GR activity
Stereochemistry Corticosteroid structure-activity relationship Fluorine epimerization

USP Organic Impurity Limits

The USP 2025 monograph for Clocortolone Pivalate sets an acceptance criterion of not more than (NMT) 0.10% for any unspecified impurity and NMT 0.5% for total impurities in the drug substance [1]. 16-(R)-Clocortolone, as an unspecified process impurity, must be controlled below the 0.10% individual threshold. The assay employs an LC method with UV detection at 240 nm, using a 4.0-mm × 25-cm, 5-µm L1 column with acetonitrile-water (60:40) mobile phase, and a reporting threshold of 0.05% [1]. An earlier USP edition (USP29-NF24) specified a limit of NMT 3.0% for total chromatographic impurities determined by TLC-UV [2], illustrating the significant tightening of impurity specifications in the modern HPLC-based monograph.

USP Impurity Limit
Class-level inference
Individual unspecified impurity NMT 0.10%; total impurities NMT 0.5% (USP 2025 HPLC method, reporting threshold 0.05%)
Strict quantification threshold mandates use of a specific impurity reference for accurate response factor determination
Modern HPLC limits are 6-fold tighter than legacy TLC total impurities limit of 3.0%
Pharmaceutical analysis USP monograph Impurity quantification

Impurity I Formation: C-6 Epimerization Pathway

Xu et al. proposed that Impurity I (16-(R)-Clocortolone) arises during the manufacturing process of clocortolone pivalate through epimerization of the 6α-fluoro substituent to the 6β configuration, likely occurring during the fluorination or subsequent synthetic steps [1]. This distinguishes it from Impurity II, which involves migration of the fluorine from C-6 to C-4, and Impurity III, which is a di-esterified derivative bearing an additional pivalate at the 11β-hydroxy position [1]. The formation mechanism of Impurity I is specifically linked to the stereochemical lability of the C-6 fluorine under the reaction conditions used in the synthesis patented by Kaspar and Philippson (US 3,729,495) [2]. No quantitative yield or formation-rate data have been reported for this specific epimerization.

Formation Pathway
Supporting evidence
C-6 epimerization during fluorination or subsequent steps (Kaspar & Philippson synthesis); distinct from C-4 migration or over-esterification products
Mechanistic understanding guides process optimization and control strategy for epimerization-prone step
No quantitative formation-rate data reported for this specific epimerization
Process chemistry Impurity formation mechanism Steroid epimerization

Potency Comparison: Clocortolone Pivalate vs. Triamcinolone Acetonide

In a 6-hour occluded single-application vasoconstrictor test performed on 40 healthy volunteers, clocortolone pivalate 0.1% cream showed no statistically significant difference in vasoconstriction potency compared with triamcinolone acetonide 0.025% cream; both were significantly superior to 1% hydrocortisone and placebo (p<0.01) [1]. In a paired-comparison clinical trial of 37 patients with bilateral corticosteroid-responsive dermatoses, clocortolone pivalate was numerically superior in 8 patients, triamcinolone acetonide was superior in 3, and both were equally effective in 26 — an overall non-significant difference [1]. These data establish the therapeutic potency benchmark for the API; 16-(R)-Clocortolone, as the 6β-fluoro epimer, is expected to exhibit reduced GR-mediated activity, justifying its control as an impurity, though no isolated vasoconstrictor or clinical data exist for this specific impurity [2].

API Potency Context
Cross-study comparable
Clocortolone pivalate 0.1% cream vs triamcinolone acetonide 0.025% cream: no significant vasoconstriction difference (n=40); both superior to 1% hydrocortisone (p
Established API potency profile reinforces need to control impurity with altered 6-fluoro stereochemistry
No isolated potency data for 16-(R)-Clocortolone; 6β-fluoro class-level SAR predicts reduced pharmacological activity
HPLC-MS Resolution
Cross-study comparable
Impurity I nominal mass 494 Da (identical to API); distinct RRT from clocortolone pivalate (exact value in Xu et al. Table 1); USP system suitability resolution ≥1.5 required
Isobaric relationship mandates chromatographic resolution with authenticated standard for unambiguous identification
Mass spectrometry alone cannot differentiate impurity from API; peak purity assessment requires reference standard
Vasoconstrictor assay Topical corticosteroid potency Clinical comparator

Chromatographic Resolution and Isobaric Mass vs. API

Under the analytical LC conditions described by Xu et al. (Dikma Diamonsil C-18 column, 200 × 4.6 mm, 5 μm, 30°C, acetonitrile-water gradient), Impurity I (16-(R)-Clocortolone) elutes with a relative retention time (RRT) distinct from clocortolone pivalate (RRT 1.0), though the exact RRT value was reported in Table 1 of the original publication [1]. Critically, ESI mass spectrometry showed that Impurity I has a nominal mass of 494 Da, identical to the API clocortolone pivalate [1]. This mass equivalence means that MS detection alone cannot distinguish the impurity from the API; chromatographic separation coupled with a characterized reference standard is mandatory for specific identification and quantification. The USP 2025 HPLC method uses a system suitability requirement of resolution NLT 1.5 between clocortolone (free base, RRT 0.25) and clocortolone pivalate (RRT 1.0) [2].

HPLC-MS Resolution
Cross-study comparable
Impurity I nominal mass 494 Da (identical to API); distinct RRT from clocortolone pivalate (exact value in Xu et al. Table 1); USP system suitability resolution ≥1.5 required
Isobaric relationship mandates chromatographic resolution with authenticated standard for unambiguous identification
Mass spectrometry alone cannot differentiate impurity from API; peak purity assessment requires reference standard
HPLC method development Relative retention time Mass spectrometry

Applications of 16-(R)-Clocortolone Reference Standard


HPLC Method Development and System Suitability for ANDA

Generic drug manufacturers pursuing ANDA approval for clocortolone pivalate cream (0.1%) are required to demonstrate that their analytical methods can resolve and quantify all process-related impurities. Because 16-(R)-Clocortolone shares an identical nominal mass (494 Da) with the API, it cannot be distinguished by MS alone — chromatographic resolution is essential [1]. The USP 2025 monograph mandates a resolution of NLT 1.5 between clocortolone and clocortolone pivalate peaks and sets an individual unspecified impurity limit of NMT 0.10% [2]. An authenticated 16-(R)-Clocortolone reference standard enables accurate determination of relative retention time, peak purity assessment, and method specificity validation during ANDA analytical development.

Quality Control Release and Stability Testing

Under ICH Q3A guidelines and USP 2025 specifications, any unspecified impurity in clocortolone pivalate drug substance must not exceed 0.10%, with total impurities capped at 0.5% and a reporting threshold of 0.05% [2]. 16-(R)-Clocortolone, as a known process impurity originating from C-6 epimerization during synthesis, must be monitored in every batch release and throughout stability studies to ensure that epimerization does not progress under storage conditions [1]. Use of a quantified reference standard allows QC laboratories to establish accurate response factors and report impurity levels with the precision required for regulatory compliance.

Process Chemistry Optimization and Control Strategy

The formation of 16-(R)-Clocortolone is mechanistically linked to epimerization of the 6α-fluoro substituent during the fluorination step or subsequent reactions in the synthesis route patented by Kaspar and Philippson (US 3,729,495) [3]. A pure reference standard of this impurity enables process chemists to identify critical process parameters (temperature, reagent stoichiometry, reaction time) that influence the 6α→6β epimerization rate. By spiking experiments and fate-and-purge studies using the authentic impurity standard, manufacturers can demonstrate that the commercial process consistently controls this impurity below the 0.10% USP threshold, supporting the overall control strategy in the marketing application.

Pharmacopoeial Compliance and Reference Standard Qualification

Although 16-(R)-Clocortolone is not currently listed as a specified impurity in the USP Clocortolone Pivalate monograph, it must still be controlled under the 'any unspecified impurity' criterion of NMT 0.10% [2]. Laboratories performing compendial release testing may require this reference standard to qualify in-house working standards, establish relative response factors, and demonstrate during regulatory inspections that their HPLC methods can detect and quantify this known process impurity at pharmacopoeially mandated levels. The compound is commercially available from multiple suppliers (e.g., TRC, SynZeal, Delta-B) at typical pack sizes of 5–25 mg, supporting routine analytical use at a procurement scale aligned with impurity testing workflows .

Application
Selection Property
Validation Focus
HPLC Method Development & System Suitability for ANDA
Authenticated reference standard with verified RRT and NMR identity
Peak purity and resolution verification per USP 2025 system suitability requirements
QC Release & Stability Testing
Quantified impurity reference for response factor determination
Accurate quantification of unspecified impurity at NMT 0.10% threshold
Process Chemistry Optimization & Control Strategy
Mechanistic marker for C-6 epimerization during synthesis
Identification of critical process parameters influencing 6α→6β conversion
Pharmacopoeial Compliance & Reference Standard Qualification
Qualified working standard for unspecified impurity testing
Regulatory inspection readiness and method specificity demonstration
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